molecular formula C11H19ClN4O2 B13554352 6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No.: B13554352
M. Wt: 274.75 g/mol
InChI Key: IYMYTIUQOAXKIC-DDWIOCJRSA-N
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Description

6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a complex organic compound featuring a piperidine ring and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as ammonium dihydrogen phosphate buffer .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific combination of piperidine and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H19ClN4O2

Molecular Weight

274.75 g/mol

IUPAC Name

6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C11H18N4O2.ClH/c1-13-9(6-10(16)14(2)11(13)17)15-5-3-4-8(12)7-15;/h6,8H,3-5,7,12H2,1-2H3;1H/t8-;/m1./s1

InChI Key

IYMYTIUQOAXKIC-DDWIOCJRSA-N

Isomeric SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCC[C@H](C2)N.Cl

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCCC(C2)N.Cl

Origin of Product

United States

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